4-Ethynyl-2,2-difluoro-1,3-benzodioxole
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-ethynyl-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c1-2-6-4-3-5-7-8(6)13-9(10,11)12-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFBMXCCYXMPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269953 | |
| Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-62-3 | |
| Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Ethynyl-2,2-difluoro-1,3-benzodioxole CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole, a versatile building block in medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway with experimental considerations, and its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.
Core Compound Data
| Property | Value |
| CAS Number | 1408074-62-3 |
| Molecular Formula | C₉H₄F₂O₂ |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
Molecular Structure
The structure of this compound features a fused ring system consisting of a benzene ring and a difluorinated dioxole ring. The key functional group for its utility in drug discovery is the terminal alkyne (ethynyl group) at the 4-position, which serves as a handle for various coupling reactions.
Synthesis and Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the surveyed literature, a logical and commonly employed synthetic route can be postulated based on established organic chemistry reactions. This proposed pathway involves two key stages: the formation of a halogenated 2,2-difluoro-1,3-benzodioxole precursor, followed by a Sonogashira coupling to introduce the ethynyl moiety.
Stage 1: Synthesis of 4-Iodo-2,2-difluoro-1,3-benzodioxole (Precursor)
The synthesis of the core 2,2-difluoro-1,3-benzodioxole structure has been described in patent literature, typically starting from catechol.[1][2] Halogenation at the 4-position is a subsequent step to prepare the molecule for the introduction of the ethynyl group. Iodination is often preferred for subsequent cross-coupling reactions due to the higher reactivity of the carbon-iodine bond.
Hypothetical Experimental Protocol for Iodination:
-
Reaction Setup: To a solution of 2,2-difluoro-1,3-benzodioxole in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask, add a source of electrophilic iodine, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Reaction Conditions: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, 4-iodo-2,2-difluoro-1,3-benzodioxole, is then purified by column chromatography on silica gel.
Stage 2: Sonogashira Coupling to Yield this compound
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Detailed Experimental Protocol for Sonogashira Coupling:
-
Reagents and Catalyst Preparation:
-
4-iodo-2,2-difluoro-1,3-benzodioxole (1 equivalent)
-
Ethynyltrimethylsilane (a protected source of acetylene, typically 1.2-1.5 equivalents)[3]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor like PdCl₂(PPh₃)₂ and a phosphine ligand)
-
Copper(I) iodide (CuI) as a co-catalyst
-
A suitable amine base (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent.
-
Anhydrous reaction conditions are crucial.
-
-
Reaction Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-iodo-2,2-difluoro-1,3-benzodioxole in the amine base.
-
Add the palladium catalyst and copper(I) iodide.
-
To the stirred mixture, add ethynyltrimethylsilane dropwise.
-
The reaction is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. Progress is monitored by TLC or GC-MS.
-
-
Deprotection:
-
Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group is removed. This is often achieved by adding a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the catalyst and salts.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography.
-
Applications in Drug Discovery
The 1,3-benzodioxole moiety is a recognized pharmacophore found in various biologically active compounds.[4][5] The introduction of difluoro substitution can enhance metabolic stability and modulate electronic properties, which are desirable in drug design.[6] The ethynyl group serves as a versatile synthetic handle, particularly for "click chemistry" reactions, allowing for the efficient and specific conjugation of this building block to other molecules.[7]
Kinase Inhibitor Synthesis
A primary application of terminal alkynes in medicinal chemistry is in the synthesis of kinase inhibitors.[8] The alkyne can act as a linker to connect the benzodioxole scaffold to other pharmacophoric elements or can be involved in interactions with the kinase active site.
Experimental Workflow for Kinase Inhibitor Synthesis via Click Chemistry:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. This reaction allows for the formation of a stable triazole ring, which can act as a bioisostere for an amide bond and serve as a rigid linker in a drug molecule.
Caption: Experimental workflow for synthesizing a bioactive conjugate.
Potential Signaling Pathway Involvement
While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, its application in kinase inhibitor design suggests potential involvement in pathways regulated by kinases. For instance, if conjugated to a pharmacophore targeting a specific kinase, the resulting molecule could inhibit signaling cascades implicated in cancer cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 7. This compound [myskinrecipes.com]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive and predictive analysis. The information herein is intended to support research and development activities by providing a robust framework for the identification and characterization of this molecule.
Molecular Structure
This compound possesses a rigid bicyclic core with a difluoromethylenedioxy group and an ethynyl substituent on the benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that are reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and ¹⁹F NMR spectra, referenced to standard internal references.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetylenic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | m | - |
| Acetylenic-H | ~3.1 | s | - |
Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern and can be predicted more accurately using computational methods.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 130 - 150 |
| C-CF₂ | ~120 (t, J ≈ 290 Hz) |
| Acetylenic C-H | ~83 |
| Acetylenic C-Ar | ~78 |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a key identifier for this compound, showing a characteristic singlet for the two equivalent fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂- | -50 to -60 | s |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key vibrational frequencies are predicted below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch (alkyne) | ~3300 | Strong, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C≡C stretch (alkyne) | 2100 - 2140 | Weak to medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-F stretch | 1000 - 1200 | Strong |
| C-O stretch (ether) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₄F₂O₂ |
| Molecular Weight | 182.13 g/mol |
| Predicted m/z (M⁺) | 182 |
| Key Fragmentation Peaks | Loss of CO, CO₂, F, and C₂H are expected. |
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis via Sonogashira Coupling
A common and effective method for the synthesis of terminal alkynes is the Sonogashira coupling reaction. This would involve the coupling of a halo-substituted 2,2-difluoro-1,3-benzodioxole with a protected alkyne, followed by deprotection.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-2,2-difluoro-1,3-benzodioxole (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous triethylamine as the solvent, followed by trimethylsilylacetylene (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 2-4 hours.
-
Purification: After deprotection, remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
The purified product should be characterized by the following spectroscopic methods to confirm its identity and purity.
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Methodology:
-
NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the exact mass and confirm the molecular formula.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and a practical approach to its synthesis and characterization. Researchers are encouraged to use this information as a starting point for their investigations.
Commercial availability and suppliers of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
An In-depth Technical Guide to 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on this compound, a specialized organic building block. It covers its commercial availability, physicochemical properties, key applications in research and development, and detailed experimental protocols for its synthesis.
Introduction
This compound (CAS No. 1408074-62-3) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and material science. Its structure incorporates two key features: the 2,2-difluoro-1,3-benzodioxole core and a terminal ethynyl group. The difluorinated dioxole ring often enhances metabolic stability and bioavailability in drug candidates. The ethynyl group serves as a versatile functional handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira couplings, enabling the construction of complex molecular architectures.[1]
Commercial Availability and Suppliers
This compound is available as a research chemical from several specialized suppliers. Purity levels are typically high, suitable for synthetic applications in research and early-stage drug discovery.
| Supplier | Product/Catalog Number | Purity/Form | Notes |
| Sigma-Aldrich | SY3432449766 (Synthonix) | 95% / Liquid | Available through the Sigma-Aldrich marketplace. |
| Ambeed, Inc. | AMBH97F1121D | Not specified | Available through the Sigma-Aldrich marketplace.[2] |
| MySkinRecipes | Reagent Code: #47593 | 98% | Offered in various small quantities (e.g., 50mg).[1] |
| BLDpharm | 1408074-62-3 | Not specified | Listed as a heterocyclic building block.[3] |
Note: Availability, catalog numbers, and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Technical Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1408074-62-3 | [1] |
| Molecular Formula | C₉H₄F₂O₂ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| IUPAC Name | 4-ethynyl-2,2-difluorobenzo[d][4]dioxole | |
| MDL Number | MFCD23106062 | [1] |
| Physical Form | Liquid | |
| Storage Temperature | Room temperature or Refrigerator (2-8°C) | [1][3] |
Applications in Research and Development
This molecule is primarily used as a key intermediate in organic synthesis for the development of novel compounds in pharmaceuticals and agrochemicals.[1]
-
Pharmaceutical Synthesis : The difluoro and benzodioxole structure can contribute to enhanced stability and bioavailability in drug design.[1] It is particularly valuable in the synthesis of bioactive compounds aimed at treating neurological and inflammatory disorders.[1] The core 2,2-Difluoro-1,3-benzodioxole structure is a known building block for developing Kv3 inhibitors and renin inhibitors.[5]
-
Click Chemistry : The terminal alkyne functionality makes it an ideal partner for click chemistry reactions. This allows for the efficient and specific conjugation with azide-containing molecules to form stable triazole linkages, a common strategy in drug discovery for creating diverse compound libraries.[1]
-
Cross-Coupling Reactions : As an alkyne, it readily participates in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the formation of carbon-carbon bonds to build more complex and conjugated systems.
-
Material Science : Its unique electronic properties are being explored for the development of advanced polymers with specific optical or electronic characteristics.[1]
Proposed Synthesis and Experimental Protocols
The proposed two-step synthesis involves:
-
Palladium and copper co-catalyzed Sonogashira coupling of 4-Bromo-2,2-difluoro-1,3-benzodioxole with a protected alkyne, such as trimethylsilylacetylene (TMSA).
-
In-situ or subsequent deprotection of the silyl group to yield the terminal alkyne.
Experimental Protocol: Sonogashira Coupling
Principle: This protocol describes the coupling of an aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4][7]
Materials:
-
4-Bromo-2,2-difluoro-1,3-benzodioxole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (or THF) to dissolve the solids, followed by anhydrous triethylamine (3.0 eq). The mixture should be stirred for 5-10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-24 hours).[8]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC until the silyl-protected alkyne is fully converted to the terminal alkyne.
-
Once complete, remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude final product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide can be toxic; avoid inhalation and skin contact.
-
Anhydrous solvents and reagents are sensitive to moisture and air. Proper inert atmosphere techniques should be used.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1408074-62-3 [sigmaaldrich.com]
- 3. 1408074-62-3|this compound|BLD Pharm [bldpharm.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Benzodioxoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. Among the privileged scaffolds that have benefited from this strategy, the benzodioxole moiety stands out. Historically recognized for its presence in natural products and its favorable bioavailability and low cytotoxicity, the benzodioxole core has been propelled into a new era of therapeutic potential through fluorination.[1] This guide provides an in-depth exploration of fluorinated benzodioxoles, detailing their synthesis, mechanism of action in key therapeutic areas, and the quantitative data that underscore their significance in drug discovery.
The introduction of fluorine, particularly as a difluoromethyl group at the 2-position of the benzodioxole ring (2,2-difluoro-1,3-benzodioxole), imparts a unique combination of properties. This modification can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the molecule, leading to enhanced binding affinity and target selectivity.[3]
A prime example of the successful application of this scaffold is in the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The fluorinated benzodioxole core is a key component of the CFTR correctors Lumacaftor and Tezacaftor, which have revolutionized the management of this disease.[2] Beyond CF, fluorinated benzodioxoles have demonstrated potential in oncology, with compounds like AS-604850 showing potent and selective inhibition of phosphoinositide 3-kinase γ (PI3Kγ), and in agriculture as fungicides, exemplified by fludioxonil.[1][4]
This guide will delve into the technical details behind these advancements, providing researchers and drug development professionals with a comprehensive resource on the core aspects of fluorinated benzodioxoles in medicinal chemistry.
Quantitative Data of Representative Fluorinated Benzodioxole Derivatives
The following table summarizes the quantitative pharmacological data for key fluorinated benzodioxole-containing compounds, providing a basis for comparison of their biological activities.
| Compound | Target | Assay | Key Parameter | Value | Reference |
| Lumacaftor (VX-809) | F508del-CFTR | F508del CFTR human airways epithelial cell model | EC50 | 81 ± 19 nM | [1] |
| wtCFTR | Saturation binding assay | Kd | 8.3 ± 2.2 nM | [4] | |
| wtCFTR | Competition binding assay | Ki | 7.7 ± 2.0 nM | [4] | |
| Tezacaftor (VX-661) | wtCFTR | Competition binding assay | Ki | 0.12 ± 0.04 µM | [4] |
| AS-604850 | PI3Kγ | Cell-free kinase assay | IC50 | 0.25 µM | [1] |
| PI3Kγ | Cell-free kinase assay | Ki | 0.18 µM | [1] | |
| PI3Kα | Cell-free kinase assay | IC50 | 4.5 µM | [2] | |
| PI3Kβ | Cell-free kinase assay | IC50 | > 20 µM | [2] | |
| PI3Kδ | Cell-free kinase assay | IC50 | > 20 µM | [2] | |
| Fludioxonil | Fusarium graminearum | Mycelial growth inhibition | IC50 | 900-60000 times higher in resistant mutants | [5] |
| U251 (glioblastoma) cells | Cell viability assay | IC50 | ~10 µg/mL | [3] | |
| SH-SY5Y (neuroblastoma) cells | Cell viability assay | IC50 | More pronounced effect than in U251 cells | [3] |
Signaling Pathway and Mechanism of Action
CFTR Protein Folding and Correction by Fluorinated Benzodioxoles
Cystic fibrosis is often caused by the F508del mutation, which leads to misfolding and premature degradation of the CFTR protein. Fluorinated benzodioxole-containing correctors, such as Lumacaftor and Tezacaftor, function as small molecule chaperones that stabilize the nascent CFTR protein, allowing it to fold correctly and traffic to the cell membrane.[1][2] These correctors bind to a hydrophobic pocket in the first transmembrane domain (TMD1) of CFTR, linking together four helices and preventing the protein's premature degradation.[4][6] This allosteric stabilization allows the CFTR protein to mature and be inserted into the cell membrane, where it can function as a chloride channel.
References
The Strategic Utility of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a versatile and highly valuable building block in contemporary organic synthesis. Its unique trifunctional nature, comprising a reactive terminal alkyne, a difluorinated methylene bridge, and an aromatic core, offers a powerful toolkit for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.
Introduction
The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of the more common methylenedioxy group found in numerous natural products and pharmacologically active compounds. The introduction of the gem-difluoro group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The addition of a terminal ethynyl group at the 4-position of this scaffold provides a reactive handle for a variety of powerful coupling reactions, making this compound a sought-after intermediate in the synthesis of novel therapeutic agents and agrochemicals.
This technical guide will delve into the synthetic pathways to access this building block and explore its utility in key carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step sequence starting from commercially available catechol. The first step involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.
Synthesis of the 2,2-Difluoro-1,3-benzodioxole Scaffold
The formation of the 2,2-difluoro-1,3-benzodioxole core can be accomplished through the reaction of catechol with a suitable difluoromethylene source. A common method involves the use of dibromodifluoromethane.
Alternatively, a two-step procedure starting from the corresponding 2,2-dichloro-1,3-benzodioxole and a fluorine exchange reaction can be employed[1].
Illustrative Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole
To a solution of catechol (1.0 eq) in a suitable solvent such as tetrahydrofuran, a base (e.g., sodium hydride, 2.2 eq) is added portion-wise at 0 °C under an inert atmosphere. After stirring for 30 minutes, dibromodifluoromethane (1.1 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2,2-difluoro-1,3-benzodioxole.
Introduction of the Ethynyl Group: Sonogashira Coupling
With the core structure in hand, the ethynyl group is introduced at the 4-position. This is typically achieved by first halogenating the aromatic ring, most commonly through bromination to yield 4-bromo-2,2-difluoro-1,3-benzodioxole, which is commercially available. Subsequent Sonogashira coupling with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection, affords the target compound. The Sonogashira reaction is a robust and versatile cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[2].
Illustrative Experimental Protocol: Sonogashira Coupling to Synthesize this compound
A mixture of 4-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq) in a suitable solvent system (e.g., a mixture of triethylamine and THF) is degassed with an inert gas. Trimethylsilylacetylene (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent like methanol, and a base such as potassium carbonate is added to effect the deprotection of the silyl group. After stirring for a few hours, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield this compound.
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,2-difluoro-1,3-benzodioxole | Trimethylsilylacetylene, Triethylamine | Pd(PPh₃)₄, CuI | THF | 25-50 | 4-8 | 85-95 |
| 2 | 4-((Trimethylsilyl)ethynyl)-2,2-difluoro-1,3-benzodioxole | Potassium Carbonate | - | Methanol | 25 | 2-4 | 90-98 |
Note: The data presented in this table is illustrative and based on typical yields for Sonogashira coupling and desilylation reactions. Actual results may vary.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Key Reactions and Applications
The terminal alkyne functionality of this compound opens up a vast landscape of synthetic possibilities. Two of the most prominent reaction types are Sonogashira cross-coupling and 1,3-dipolar cycloaddition ("click chemistry").
Sonogashira Cross-Coupling Reactions
Beyond its use in the synthesis of the building block itself, the ethynyl group can readily participate in further Sonogashira coupling reactions with a wide range of aryl and vinyl halides. This allows for the straightforward construction of extended π-conjugated systems, which are of interest in materials science and as scaffolds for medicinal chemistry.
Diagram 2: Application in Sonogashira Coupling
Caption: General scheme for Sonogashira coupling.
1,3-Dipolar Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound serves as an excellent reaction partner for organic azides, enabling the facile linkage of this fluorinated moiety to other molecular fragments, including biomolecules.
Illustrative Experimental Protocol: 1,3-Dipolar Cycloaddition
To a solution of this compound (1.0 eq) and an organic azide (R-N₃, 1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water), a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 eq) and a reducing agent like sodium ascorbate (0.1 eq), is added. The reaction mixture is stirred at room temperature for 12-24 hours. The product, a 1,2,3-triazole derivative, often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be isolated by extraction and purified by column chromatography.
Table 2: Illustrative Reaction Parameters for 1,3-Dipolar Cycloaddition
| Substrate 1 | Substrate 2 | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 12-24 | >95 |
| This compound | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 12-24 | >95 |
Note: The data presented in this table is illustrative and based on typical yields for CuAAC reactions. Actual results may vary.
Diagram 3: Click Chemistry Workflow
Caption: General scheme for 1,3-dipolar cycloaddition.
Applications in Drug Discovery and Agrochemicals
The 1,3-benzodioxole scaffold is present in a variety of bioactive molecules. Derivatives have shown promise as antitumor agents and root growth promoters. The introduction of the 2,2-difluoro moiety can enhance the pharmacological profile of these compounds. This compound serves as a key starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug and agrochemical discovery programs. The ability to readily introduce diverse functionality through the ethynyl group makes it an invaluable tool for structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its straightforward preparation and the high reactivity of its terminal alkyne group in robust and high-yielding reactions like the Sonogashira coupling and 1,3-dipolar cycloadditions make it an attractive intermediate for the synthesis of complex molecules. The presence of the 2,2-difluoro-1,3-benzodioxole moiety offers the potential to impart favorable pharmacokinetic and pharmacodynamic properties to the target molecules. This guide provides a foundational understanding and practical framework for the utilization of this valuable synthetic tool in research and development.
References
Methodological & Application
Application of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole in Bioconjugation Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a valuable terminal alkyne building block for bioconjugation, particularly in the field of drug discovery and development. Its unique structure, featuring a terminal ethynyl group for click chemistry and a difluorinated benzodioxole moiety, offers distinct advantages for the synthesis of bioconjugates with potentially enhanced pharmaceutical properties.
The terminal alkyne functionality allows for highly efficient and specific covalent bond formation with azide-modified biomolecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are bioorthogonal, meaning they proceed with high yield and selectivity under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules such as proteins, peptides, nucleic acids, and carbohydrates.
The 2,2-difluoro-1,3-benzodioxole core is a key feature that can impart favorable physicochemical properties to the resulting bioconjugate. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and enhance binding affinity of drug candidates.[1] The difluoromethylenedioxy group can serve as a bioisostere for other functional groups, potentially improving drug-target interactions and pharmacokinetic profiles.
These application notes provide an overview of the potential benefits of using this compound in bioconjugation and detailed protocols for its synthesis and application in CuAAC and SPAAC reactions.
Key Advantages of Incorporating the 2,2-Difluoro-1,3-benzodioxole Moiety
The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety into bioconjugates can offer several advantages for drug development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluorinated moiety more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the bioconjugate.
-
Modulated Lipophilicity: Fluorination can alter the lipophilicity (logP) of a molecule, which in turn affects its solubility, cell permeability, and plasma protein binding. The difluorobenzodioxole group can be used to fine-tune the overall lipophilicity of a bioconjugate to optimize its pharmacokinetic and pharmacodynamic properties.
-
Improved Binding Affinity: The electronegativity of fluorine atoms can lead to favorable electrostatic interactions with biological targets, potentially enhancing the binding affinity and selectivity of the bioconjugate.
-
Increased Bioavailability: By improving metabolic stability and cell permeability, the 2,2-difluoro-1,3-benzodioxole moiety can contribute to increased oral bioavailability of small molecule drug conjugates.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the core 2,2-difluoro-1,3-benzodioxole structure. This data can be used as a reference when designing bioconjugates incorporating this moiety.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.10 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 129 - 130 °C | [4] |
| Density | 1.303 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.444 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from a commercially available precursor, 4-bromo-2,2-difluoro-1,3-benzodioxole, via a Sonogashira coupling reaction with trimethylsilylacetylene (TMSA), followed by deprotection.
Materials:
-
4-Bromo-2,2-difluoro-1,3-benzodioxole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or Potassium carbonate (K₂CO₃) in methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq).
-
Add anhydrous THF (5-10 mL per mmol of aryl bromide).
-
Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Add triethylamine or diisopropylamine (2.0-3.0 eq).
-
Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)-2,2-difluoro-1,3-benzodioxole.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the purified 4-((trimethylsilyl)ethynyl)-2,2-difluoro-1,3-benzodioxole (1.0 eq) in THF.
-
Add a solution of TBAF in THF (1.1 eq) dropwise at 0 °C and stir for 30 minutes, or add potassium carbonate (2.0-3.0 eq) in methanol and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the bioconjugation of an azide-modified biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)
-
Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).
-
In a reaction tube, combine the azide-modified biomolecule solution with the desired molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the premixed catalyst-ligand solution to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4 °C for longer incubation times if the biomolecule is sensitive to room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry, HPLC).
-
Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the bioconjugation of an azide-modified biomolecule with a strained cyclooctyne that has been pre-functionalized with this compound. This approach is suitable for live-cell labeling or when the use of a copper catalyst is undesirable.
Materials:
-
Azide-modified biomolecule
-
A strained cyclooctyne (e.g., DBCO, DIBO, BCN) functionalized with this compound (This would require a separate synthesis step to link the benzodioxole alkyne to the cyclooctyne).
-
Phosphate-buffered saline (PBS) or cell culture medium (for live-cell applications)
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer or cell culture medium.
-
Prepare a stock solution of the this compound-functionalized cyclooctyne in a biocompatible solvent such as DMSO.
-
Add the cyclooctyne stock solution to the solution containing the azide-modified biomolecule to the desired final concentration. A 2- to 10-fold molar excess of the cyclooctyne is typically used.
-
Incubate the reaction mixture at room temperature or 37 °C (for live-cell labeling) for 1-24 hours. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants.
-
Monitor the reaction progress using an appropriate analytical technique.
-
For in vitro reactions, purify the bioconjugate as described in the CuAAC protocol. For live-cell labeling, the cells can be washed to remove excess reagent and then analyzed by microscopy or flow cytometry.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
CuAAC Bioconjugation Workflow
Caption: Workflow for CuAAC-mediated bioconjugation.
SPAAC Bioconjugation Workflow
Caption: Workflow for SPAAC-mediated bioconjugation.
References
Application Note: Incorporating 4-Ethynyl-2,2-difluoro-1,3-benzodioxole into Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a versatile monomer poised for significant applications in materials science and drug development.[1] Its rigid, fluorinated benzodioxole core offers the potential to impart desirable properties to polymers, such as enhanced thermal stability, specific electronic characteristics, and improved metabolic stability in biomedical applications. The terminal ethynyl group serves as a highly reactive handle for various polymerization techniques, including Sonogashira cross-coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, enabling the synthesis of a diverse range of polymer architectures.[2] This application note provides detailed protocols for the incorporation of this compound into both linear and crosslinked polymers, along with expected material properties based on analogous polymer systems.
Data Presentation: Properties of Polymers Derived from Ethynyl-Functionalized Monomers
While specific data for polymers synthesized directly from this compound is not extensively available in the literature, the following tables summarize the properties of structurally similar polymers. These data provide a reasonable expectation for the performance of polymers incorporating the target monomer.
Table 1: Properties of a Linear Poly(arylene ethynylene) Synthesized via Sonogashira Coupling
This table presents data for a copolymer synthesized from a diethynyl fluorene monomer and a fluorinated aromatic comonomer, which serves as a model for a linear polymer incorporating this compound.
| Property | Value | Method | Reference |
| Number Average Molecular Weight (Mn) | 11,500 g/mol | GPC | [3] |
| Weight Average Molecular Weight (Mw) | 29,700 g/mol | GPC | [3] |
| Polydispersity Index (PDI) | 2.5 | GPC | [3] |
| Decomposition Temperature (5% weight loss) | 328 °C | TGA | [3] |
Table 2: Thermal Properties of Crosslinked Triazole-Containing Polymers Synthesized via CuAAC
This table shows the range of glass transition temperatures (Tg) for polymer networks formed by the CuAAC reaction of multifunctional azides and alkynes. This serves as a model for a crosslinked network incorporating this compound.
| Monomer Backbone Structure | Glass Transition Temperature (Tg) | Method | Reference |
| Aliphatic Ether | 41 - 50 °C | DMA | |
| Aromatic Carbamate | 80 - 90 °C | DMA |
Experimental Protocols
The following are detailed protocols for the polymerization of this compound via Sonogashira coupling and CuAAC click chemistry.
Protocol 1: Synthesis of a Linear Poly(arylene ethynylene) via Sonogashira Coupling
This protocol describes the synthesis of a soluble, linear copolymer of this compound and a diiodo-aromatic comonomer.
Materials:
-
This compound
-
Diiodo-aromatic comonomer (e.g., 1,4-diiodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the diiodo-aromatic comonomer (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) and diisopropylamine (5 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70 °C and stir for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into a large excess of methanol (200 mL) to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Purify the polymer by dissolving it in a minimal amount of chloroform and re-precipitating it into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.
Protocol 2: Synthesis of a Crosslinked Polymer Network via CuAAC Click Chemistry
This protocol details the formation of a crosslinked polymer network by reacting this compound with a diazide crosslinker.
Materials:
-
This compound
-
Diazide crosslinker (e.g., 1,4-bis(azidomethyl)benzene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and the diazide crosslinker (0.5 mmol) in DMF (5 mL).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in deionized water (0.5 mL).
-
In a third vial, prepare a solution of sodium ascorbate (0.1 mmol) in deionized water (0.5 mL).
-
Add the CuSO₄ solution to the monomer solution and stir for 5 minutes.
-
Add the sodium ascorbate solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature for 24 hours. Gelation should occur during this time.
-
Immerse the resulting polymer gel in a large volume of methanol to remove the solvent and unreacted reagents.
-
Replace the methanol daily for 3 days.
-
Dry the purified polymer network under vacuum at 50 °C until a constant weight is achieved.
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of the target monomer.
Sonogashira Polymerization Workflow
Caption: Linear polymer synthesis workflow.
CuAAC Polymerization Logical Relationship
Caption: CuAAC polymerization logic.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. This key building block is notably employed in the synthesis of advanced pharmaceutical intermediates, including precursors to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators like Tezacaftor (VX-661).[1][2][3]
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
Application in Drug Discovery: Synthesis of CFTR Modulator Precursors
The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in several modern pharmaceuticals. Its incorporation into drug candidates can significantly enhance metabolic stability and improve drug-target interactions. A prominent application of Sonogashira coupling with derivatives of this compound is in the synthesis of CFTR modulators. These drugs are designed to correct the function of the defective CFTR protein in patients with cystic fibrosis.[1][2]
The general synthetic strategy involves the coupling of an elaborated aryl halide with an alkyne derived from a 2,2-difluoro-1,3-benzodioxole precursor. This reaction forms a crucial carbon-carbon bond, constructing the core scaffold of the drug molecule.
Signaling Pathway Context: CFTR Modulation
Cystic Fibrosis is caused by mutations in the CFTR gene, which leads to a defective CFTR protein that is unable to properly regulate chloride ion transport across epithelial cell membranes.[5] CFTR modulators are small molecules that can help correct the function of this faulty protein.[5] There are two main classes of CFTR modulators:
-
Correctors: These molecules, such as Tezacaftor, assist in the proper folding and trafficking of the CFTR protein to the cell surface.[3][6]
-
Potentiators: These molecules enhance the opening probability of the CFTR channel once it is at the cell surface.
The Sonogashira coupling reaction is a key step in the synthesis of corrector molecules like Tezacaftor, enabling the assembly of the complex organic structure required for its biological activity.
Experimental Protocols
The following protocols are representative examples of Sonogashira coupling reactions. Protocol 1 describes a standard copper-catalyzed Sonogashira reaction, while Protocol 2 outlines a copper-free alternative. The specific conditions may require optimization depending on the exact nature of the aryl halide substrate.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method for the coupling of aryl bromides with terminal alkynes.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene (5 mL per mmol of aryl bromide) and anhydrous triethylamine (2.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[4]
Materials:
-
This compound
-
Aryl bromide
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.5 eq), Pd(dtbpf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane (5 mL per mmol of aryl bromide) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for copper-catalyzed and copper-free Sonogashira couplings.
Table 1: Typical Conditions for Copper-Catalyzed Sonogashira Coupling
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% |
| Ligand | PPh₃, P(o-tol)₃ | 2-10 mol% |
| Base | Et₃N, i-Pr₂NH, piperidine | 2-5 equivalents |
| Solvent | Toluene, THF, DMF | Anhydrous |
| Temperature | Room Temp. to 100 °C | Substrate dependent |
| Yield | 60-95% | Highly substrate dependent |
Table 2: Typical Conditions for Copper-Free Sonogashira Coupling
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(dtbpf)Cl₂, Pd(PPh₃)₄ | 2-5 mol% |
| Base | Cs₂CO₃, K₂CO₃, TBAF | 2-3 equivalents |
| Solvent | 1,4-Dioxane, DMF, Acetonitrile | Anhydrous |
| Temperature | 80-120 °C | Generally higher than Cu-catalyzed |
| Yield | 50-90% | Can be advantageous for complex substrates |
Catalytic Cycle of Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
These protocols and notes should serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and other applications. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cell-Permeable Probes Derived from 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed protocols for utilizing cell-permeable probes derived from the novel building block, 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. This compound serves as a versatile anchor for the development of advanced probes for live-cell imaging and bio-labeling, primarily through its reactive ethynyl group, which is amenable to bioorthogonal click chemistry.
Introduction
This compound is a key intermediate in organic synthesis, particularly for creating complex molecules for pharmaceuticals and agrochemicals.[1] Its terminal alkyne functionality makes it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the benzodioxole moiety to a variety of reporter molecules, such as fluorophores, within a biological context.[3][4] Probes derived from this scaffold are designed to be cell-permeable, enabling the investigation of intracellular targets and processes.
Application Notes
Live-Cell Imaging of Intracellular Biomolecules
Probes derived from this compound can be conjugated to fluorescent dyes to create powerful tools for visualizing a wide range of biomolecules inside living cells. By functionalizing a biomolecule of interest with an azide group through metabolic labeling or genetic encoding, the alkyne-bearing probe can specifically react and "click" a fluorescent reporter onto the target. This enables high-resolution imaging of proteins, glycans, lipids, and nucleic acids.
Fluorogenic "Click-on" Probes for Low-Background Imaging
A significant challenge in cellular imaging is the background fluorescence from unreacted probes.[5] To address this, fluorogenic probes can be designed where the fluorescence is "turned on" or significantly enhanced upon clicking with the target azide. The 2,2-difluoro-1,3-benzodioxole moiety can be incorporated into dye structures where the alkyne group acts as an electron-withdrawing group, quenching fluorescence.[4] The formation of the triazole ring upon reaction with an azide alters the electronic properties of the fluorophore, leading to a dramatic increase in quantum yield and a bright fluorescent signal only at the site of the target.[4]
Multi-Color and Super-Resolution Imaging
The modular nature of click chemistry allows for the synthesis of a diverse palette of probes by coupling this compound with various azide-modified fluorophores spanning the visible spectrum. This enables multi-color imaging experiments to simultaneously visualize the localization and interaction of different cellular components. Furthermore, the high photostability and brightness of certain dye scaffolds that can be created make these probes suitable for advanced imaging techniques like STED nanoscopy for imaging at resolutions beyond the diffraction limit.
Quantitative Data Presentation
The following table summarizes the key photophysical and performance characteristics of a hypothetical cell-permeable probe, DFB-550 , derived from this compound and an azide-modified green-emitting fluorophore.
| Parameter | Value | Notes |
| Excitation Maximum (λ_ex) | ~550 nm | Suitable for standard laser lines (e.g., 561 nm). |
| Emission Maximum (λ_em) | ~575 nm | |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | High brightness for sensitive detection. |
| Fluorescence Quantum Yield (Φ) | > 0.60 (post-click) | Significant fluorescence enhancement upon reaction. |
| Cell Permeability | High | Small molecular size and optimized lipophilicity. |
| Signal-to-Noise Ratio | > 20 | For fluorogenic probes, measured as the ratio of fluorescence intensity after to before the click reaction. |
| Photostability | High | Allows for extended imaging sessions and super-resolution applications. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Synthesis
This protocol describes the synthesis of a fluorescent probe by reacting this compound with an azide-functionalized fluorophore.
Materials:
-
This compound
-
Azide-functionalized fluorophore (e.g., Azide-fluor 545)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Dissolve this compound (1.2 equivalents) and the azide-functionalized fluorophore (1 equivalent) in a suitable solvent mixture (e.g., DMF:water 4:1).
-
Prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the probe conjugate using column chromatography or preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
Protocol 2: Live-Cell Labeling and Imaging
This protocol details the steps for labeling azide-modified biomolecules in living cells with a probe derived from this compound.
Materials:
-
Live cells expressing or metabolically labeled with an azide-functionalized target.
-
Cell culture medium
-
This compound derived fluorescent probe (e.g., DFB-550)
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium ascorbate
-
Hoechst 33342 (for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight. If metabolic labeling is required (e.g., with an azide-modified sugar or amino acid), incubate the cells with the labeling reagent for the desired time according to the manufacturer's protocol.
-
Probe Loading: Prepare a stock solution of the DFB-550 probe in DMSO. Dilute the probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C.
-
Click Reaction: Prepare the "click" reaction cocktail. In a small volume of PBS or medium, mix CuSO₄ and THPTA. Add this to the cells, followed by the addition of sodium ascorbate. Typical final concentrations are 100-200 µM CuSO₄, 500-1000 µM THPTA, and 1-2 mM sodium ascorbate.
-
Incubate the cells with the click reaction cocktail for 10-30 minutes at 37°C.
-
Washing: Remove the click reaction medium and wash the cells three times with warm PBS or culture medium.
-
Counterstaining (Optional): Incubate cells with Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei.
-
Imaging: Replace the wash buffer with fresh imaging medium (e.g., phenol red-free medium). Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst 33342.
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Principle of bioorthogonal click chemistry.
Caption: Visualization of a signaling pathway component.
References
- 1. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular imaging using BODIPY-, pyrene- and phthalocyanine-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. The electron-withdrawing nature of the difluorobenzodioxole moiety can influence reaction kinetics and success, necessitating careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is slow or not proceeding to completion. What are the likely causes?
A1: Slow or incomplete reactions are common challenges in CuAAC. Several factors could be at play:
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Insufficient Copper (I) Catalyst: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.
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Catalyst Sequestration: Your biomolecule or other components in the reaction mixture may chelate the copper catalyst, making it unavailable for the reaction.[1][2]
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Poor Solubility: The hydrophobic nature of this compound or your azide partner may lead to poor solubility in the chosen solvent system, hindering the reaction.[1]
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Suboptimal Ligand Choice or Concentration: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or an incorrect copper-to-ligand ratio can reduce efficiency.[1][2]
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pH of the Reaction Mixture: The optimal pH range for CuAAC is typically between 4 and 12.[3][4] Deviations from this range can negatively impact the reaction.
Q2: I am observing significant byproduct formation, including alkyne homocoupling. How can I minimize this?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in CuAAC, especially with terminal alkynes.[5][6][7] To minimize this:
-
Ensure a Reducing Environment: Maintain a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in its +1 oxidation state.
-
Use a Copper-Stabilizing Ligand: Ligands such as TBTA or THPTA can help prevent the formation of copper species that promote homocoupling.[8]
-
Control Reaction Temperature: While click reactions are often performed at room temperature, elevated temperatures can sometimes favor side reactions.[3] Consider running the reaction at a lower temperature.
-
Optimize Reagent Stoichiometry: Using a slight excess of the azide component can sometimes help to drive the desired reaction and reduce alkyne dimerization.
Q3: Can the electron-withdrawing difluorobenzodioxole group affect the reactivity of the alkyne?
A3: Yes. Electron-deficient alkynes, such as this compound, can exhibit different reactivity compared to electron-rich alkynes. While this can sometimes lead to a higher level of 1,4-regioselectivity, it may also impact the overall reaction rate.[5] It is crucial to empirically optimize the reaction conditions for this specific alkyne.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the click chemistry of this compound.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Copper Catalyst | 1. Prepare fresh solutions of the copper source (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate).2. Degas all solvents and solutions thoroughly to remove dissolved oxygen.3. Consider using a Cu(I) source directly, such as CuBr, but ensure strict anaerobic conditions.[2] |
| Catalyst Sequestration | 1. Increase the concentration of the copper catalyst and ligand.[1][2]2. Add a sacrificial metal ion, such as Zn(II), which may preferentially bind to chelating groups on your substrate, leaving the copper catalyst free.[1][2] |
| Poor Reagent Solubility | 1. Perform the reaction in a co-solvent system, such as DMSO/water or t-BuOH/water, to improve the solubility of hydrophobic reactants.[1] |
| Suboptimal Ligand | 1. Screen different copper-coordinating ligands. For aqueous systems, THPTA is a good starting point. For organic solvents, TBTA is commonly used.2. Optimize the ligand-to-copper ratio, typically starting with a 1:1 or 2:1 ratio.[1] |
Problem: Byproduct Formation (e.g., Alkyne Homocoupling)
| Potential Cause | Troubleshooting Step |
| Oxidation of Cu(I) to Cu(II) | 1. Ensure a sufficient excess of the reducing agent (e.g., 5-10 equivalents of sodium ascorbate relative to copper).2. Add the reducing agent last to the reaction mixture to immediately generate the active Cu(I) catalyst in the presence of the reactants. |
| Inadequate Ligand Stabilization | 1. Ensure the ligand is pre-mixed with the copper source before adding it to the reaction mixture to allow for complex formation.[9] |
| Reaction Conditions Favoring Side Reactions | 1. If heating, try performing the reaction at room temperature or even on ice.[8]2. Adjust the stoichiometry to use a slight excess of the azide. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for optimization. The final concentrations of reactants should be empirically determined.
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of your azide partner (e.g., 10 mM in a compatible solvent).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).[2]
-
Prepare a stock solution of a suitable ligand (e.g., 50 mM THPTA in water).[2]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[2]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the this compound and the azide in your chosen solvent system (e.g., a mixture of buffer and an organic co-solvent like DMSO).
-
In a separate tube, premix the CuSO₄ and ligand solutions. Allow them to stand for a few minutes to form the copper-ligand complex.[9]
-
Add the copper-ligand complex to the alkyne and azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
The final concentration of the limiting reagent is typically in the range of 0.1 to 1 mM.
-
A common stoichiometry is 1 equivalent of the limiting reagent, 1.1-2 equivalents of the other reactant, 0.1 equivalents of CuSO₄, 0.1-0.5 equivalents of ligand, and 1-5 equivalents of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Summary of Recommended Starting Reaction Conditions
| Component | Concentration/Ratio | Notes |
| Limiting Reagent | 1 equivalent | Can be either the alkyne or the azide. |
| Excess Reagent | 1.1 - 2 equivalents | |
| CuSO₄ | 0.05 - 0.25 mM | Can be adjusted based on reaction efficiency.[2] |
| Ligand (e.g., THPTA) | 5:1 ratio to Copper | A 5-fold excess of ligand to copper is often recommended.[2] |
| Sodium Ascorbate | 5 mM | A significant excess is used to maintain a reducing environment.[2] |
| Solvent | Aqueous buffer with co-solvent (e.g., DMSO, t-BuOH) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Can be adjusted as needed. |
| pH | 6.5 - 8.0 | A good starting range for many bioconjugation reactions. |
Visualizations
Caption: A typical experimental workflow for setting up and monitoring a CuAAC reaction.
Caption: A decision-making flowchart for troubleshooting low-yielding CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in coupling reactions?
A1: The most prevalent side reaction is the homocoupling of this compound, leading to the formation of a symmetric 1,3-diyne byproduct. This is particularly common in copper-catalyzed reactions like the Sonogashira coupling, where oxidative coupling of the terminal alkyne can occur (Glaser or Hay coupling).[1][2][3][4] The electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole moiety can influence the acidity of the terminal alkyne's proton, potentially affecting the rates of both the desired cross-coupling and the undesired homocoupling.
Q2: Can the 2,2-difluoro-1,3-benzodioxole ring system undergo degradation during my reaction?
A2: The 2,2-difluoro-1,3-benzodioxole ring is generally stable under many synthetic conditions. However, harsh acidic or basic conditions should be approached with caution. While specific data for this compound is limited, related benzodioxole derivatives have shown susceptibility to ring-opening under certain enzymatic or harsh chemical treatments. For most standard coupling reactions employing amine bases like triethylamine or diisopropylethylamine, the ring is expected to remain intact.
Q3: Are there any known issues with the stability or storage of this compound?
A3: Like many terminal alkynes, this compound should be stored in a cool, dark place under an inert atmosphere to prevent slow polymerization or degradation over time. It is advisable to use the reagent relatively fresh and to check its purity by techniques like NMR or GC-MS if it has been stored for an extended period.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound.
Problem 1: Low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct are observed.
-
Possible Cause: This strongly indicates the formation of the homocoupled diyne byproduct via a Glaser-Hay type coupling.[1][2][3][4] This is especially prevalent in Sonogashira reactions that use a copper(I) co-catalyst.
-
Troubleshooting Steps:
-
Copper-Free Conditions: If possible, switch to a copper-free Sonogashira protocol. Several modern palladium catalysts and ligand systems are effective without a copper co-catalyst, which significantly reduces the likelihood of alkyne homocoupling.
-
Optimize Reaction Conditions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the cross-coupling pathway over the homocoupling one.
-
Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby minimizing the rate of its dimerization.
-
-
Use of an Additive: In some cases, the addition of a mild reducing agent or an antioxidant can help to suppress the oxidative homocoupling.
-
Purification: If homocoupling is unavoidable, the diyne byproduct can often be separated from the desired product by column chromatography on silica gel. Due to the difference in polarity and size, a careful selection of the eluent system should allow for good separation.
-
Problem 2: The reaction fails to proceed, and only starting materials are recovered.
-
Possible Cause A: Inactive Catalyst. The palladium catalyst may have decomposed or is not in its active Pd(0) state.
-
Troubleshooting Steps:
-
Ensure that the palladium catalyst is from a reliable source and has been stored correctly.
-
Use fresh catalyst for the reaction.
-
If using a Pd(II) precatalyst, ensure that the reaction conditions are suitable for its in-situ reduction to Pd(0).
-
-
-
Possible Cause B: Poorly Degassed Reaction Mixture. Oxygen can deactivate the palladium catalyst and promote the oxidative homocoupling of the alkyne.
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Possible Cause C: Inappropriate Base. The chosen base may not be strong enough to deprotonate the terminal alkyne effectively, or it may be sterically hindered.
-
Troubleshooting Steps:
-
The electron-withdrawing nature of the fluorinated benzodioxole ring increases the acidity of the alkyne proton. While this facilitates deprotonation, a sufficiently strong, non-nucleophilic base is still required.
-
Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker amine bases are ineffective.
-
Ensure the base is dry and of high purity.
-
-
Problem 3: A complex mixture of unidentifiable products is formed.
-
Possible Cause: This could be due to the decomposition of starting materials or products under the reaction conditions, or the occurrence of multiple side reactions. The ethynyl group can be susceptible to nucleophilic attack or polymerization under certain conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can lead to decomposition.
-
Protecting Group Strategy: If the ethynyl group is reacting in an undesired manner with other functional groups in the molecule, consider using a protecting group such as a trialkylsilyl group (e.g., trimethylsilyl, TMS). The TMS group can be readily removed with a fluoride source (like TBAF) or under mild basic or acidic conditions after the desired reaction is complete.
-
Re-evaluate Reagent Compatibility: Ensure that all reagents and solvents are compatible with the sensitive functional groups present in your substrates.
-
Quantitative Data on Byproduct Formation
| Condition Variation | Expected Impact on Homocoupling Byproduct | Reference |
| Presence of Copper(I) Co-catalyst | Significantly increases the yield of homocoupling byproduct. | [5] |
| Presence of Oxygen | Promotes oxidative homocoupling (Glaser coupling). | [3] |
| High Concentration of Alkyne | Favors the bimolecular homocoupling reaction. | General Principle |
| Use of Electron-Deficient Alkyne | Can increase the rate of deprotonation, potentially leading to a higher concentration of the acetylide and increased homocoupling if not consumed quickly by the cross-coupling partner. | General Principle |
Key Experimental Protocols
Representative Protocol for a Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., THF or 1,4-dioxane).
-
-
Addition of Reagents:
-
Add this compound (1.2 equiv.) to the reaction mixture.
-
Add a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Enhancing Aqueous Solubility of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-ethynyl-2,2-difluoro-1,3-benzodioxole for aqueous reactions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and summary data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a synthetic organic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, which includes a hydrophobic benzodioxole ring system, suggests that it has low aqueous solubility. This poor solubility can be a significant hurdle in aqueous reaction media, potentially leading to low reaction yields, poor reproducibility, and difficulties in purification.
Q2: What are the primary methods for improving the aqueous solubility of a hydrophobic compound like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and organic compounds.[2][3] The most common and applicable methods for a compound like this compound include:
-
Co-solvency: The addition of a water-miscible organic solvent to the aqueous medium.[4][5]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins.[6][7]
-
Micellar Solubilization: The use of surfactants to form micelles that encapsulate the hydrophobic compound.[8][9]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state.[10][11]
Q3: How do co-solvents work to increase solubility?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity makes the solvent more "like" the nonpolar solute, thereby increasing the solubility of the hydrophobic compound.[5] Common co-solvents used in pharmaceutical and chemical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[4][13]
Q4: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core to form inclusion complexes.[6][7] This complexation effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[16]
Q5: How does micellar solubilization improve the solubility of hydrophobic compounds?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles in aqueous solutions.[9][15] These micelles have a hydrophobic core and a hydrophilic shell.[8] Poorly soluble compounds can be partitioned into the hydrophobic core of the micelles, effectively "dissolving" them in the aqueous medium.[17]
Troubleshooting Guides
Problem: My compound, this compound, is not dissolving in the aqueous reaction buffer.
| Potential Cause | Suggested Solution |
| Inherent low aqueous solubility of the compound. | Select an appropriate solubilization technique based on the reaction conditions and downstream processing. Refer to the decision workflow diagram below. |
| Incorrect solvent system. | If using a co-solvent, ensure the proportion of the organic solvent is sufficient to achieve dissolution. A stepwise increase in the co-solvent percentage may be necessary. |
| Precipitation of the compound upon addition to the aqueous phase. | The compound may have been initially dissolved in a pure organic solvent and then added too quickly to the aqueous buffer. Try adding the concentrated stock solution dropwise while vigorously stirring the aqueous phase. |
| Temperature effects. | For some compounds, solubility increases with temperature. Gentle heating of the mixture (if the compound and other reactants are stable at elevated temperatures) may aid dissolution. |
Problem: After adding a co-solvent, my reaction is not proceeding as expected.
| Potential Cause | Suggested Solution |
| Co-solvent is interfering with the catalyst or enzyme. | Some organic solvents can denature enzymes or deactivate catalysts. Check the compatibility of your chosen co-solvent with the reaction components. Consider switching to a different co-solvent (e.g., from DMSO to a glycol-based solvent) or exploring other solubilization methods like cyclodextrin complexation, which is generally considered biocompatible.[14] |
| Change in pH of the reaction medium. | The addition of a co-solvent can slightly alter the pKa of the buffer components. Re-measure and adjust the pH of the final reaction mixture. |
Data Presentation: Comparison of Solubilization Methods
The following table summarizes the general parameters for the most common solubilization techniques applicable to a hydrophobic compound like this compound.
| Method | Typical Concentration/Ratio | Advantages | Disadvantages |
| Co-solvency | 5-40% (v/v) of co-solvent (e.g., Ethanol, DMSO, PEG 400)[4] | Simple to implement, wide range of solvents available.[18] | Can interfere with enzymatic reactions or catalysts, may complicate downstream purification.[19] |
| Cyclodextrin Complexation | 1:1 to 1:2 molar ratio of compound to cyclodextrin (e.g., HP-β-CD)[6] | High solubilization efficiency, generally low toxicity, can stabilize the compound.[7][14] | Can be more expensive, may require specific preparation steps. |
| Micellar Solubilization | Surfactant concentration above the Critical Micelle Concentration (CMC)[9] | Effective for highly hydrophobic compounds, a wide variety of surfactants are available.[17] | Surfactants can be difficult to remove, may interfere with certain assays or reactions. |
| Solid Dispersion | 5-50% (w/w) drug in a hydrophilic carrier (e.g., PVP, PEG)[10] | Can significantly increase dissolution rate and bioavailability.[20][21] | Requires specific preparation techniques like solvent evaporation or melting.[11] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
-
Prepare a stock solution of this compound in absolute ethanol at a high concentration (e.g., 10-50 mM).
-
To your aqueous reaction buffer, slowly add the ethanolic stock solution dropwise while vigorously stirring.
-
Continue adding the stock solution until the desired final concentration of the compound is reached. Ensure the final concentration of ethanol does not exceed a level that would interfere with your reaction (typically start with 5-10% v/v and optimize).
-
If precipitation occurs, try a higher percentage of ethanol or a different co-solvent.
Protocol 2: Solubilization using Cyclodextrin Complexation (HP-β-CD)
-
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration calculated to be in a 1:1 or 1:2 molar excess to the final desired concentration of your compound.
-
Add the solid this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 1-24 hours. The formation of the inclusion complex is time-dependent.
-
The resulting clear solution containing the complex can be used directly in your aqueous reaction.
Protocol 3: Solubilization using Micellar Solubilization (Tween 80)
-
Prepare an aqueous solution of a non-ionic surfactant such as Tween 80 at a concentration well above its CMC (CMC of Tween 80 is ~0.01-0.02 mM). A starting concentration of 0.5-2% (w/v) is often effective.
-
Add the this compound (either as a solid or a concentrated stock in a minimal amount of a volatile organic solvent) to the surfactant solution.
-
Stir the mixture until the compound is fully solubilized. Sonication may aid in the dissolution process.
-
The resulting micellar solution can then be used for the intended reaction.
Visualizations
Caption: Decision workflow for selecting a solubilization method.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Process of micellar solubilization.
References
- 1. This compound [myskinrecipes.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpbr.in [ijpbr.in]
- 19. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 20. japsonline.com [japsonline.com]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of reactions involving this key building block, particularly in the synthesis of mGluR5 antagonists and other active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up Sonogashira coupling reactions with this compound?
A1: The most frequently encountered challenges during the scale-up of Sonogashira couplings with this substrate include:
-
Palladium Catalyst Removal: Efficient removal of residual palladium to meet regulatory requirements for APIs is a primary concern.
-
Reaction Kinetics and Control: Maintaining consistent reaction kinetics and temperature control in larger reactors can be difficult, potentially leading to side reactions.
-
Homocoupling of the Alkyne: Dimerization of this compound (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[1]
-
Solvent and Base Selection: The choice of solvent and base can significantly impact reaction efficiency, impurity profile, and ease of workup at scale.
-
Product Stability: The stability of the coupled product, particularly under acidic workup conditions, needs to be carefully managed.[2]
Q2: How does the 2,2-difluoro-1,3-benzodioxole moiety affect the reactivity of the ethynyl group?
A2: The difluorobenzodioxole group is electron-withdrawing, which can influence the acidity of the terminal alkyne's proton. This can affect the rate of the deprotonation step in the Sonogashira catalytic cycle. While generally stable, this moiety's electronic nature should be considered when optimizing reaction conditions.
Q3: What are typical catalyst loadings for Sonogashira reactions with this compound at scale, and how do they compare to lab-scale syntheses?
A3: While lab-scale syntheses may use higher catalyst loadings (e.g., 1-5 mol% of palladium), process development for large-scale production aims to significantly reduce this to minimize cost and ease purification. Catalyst loadings for scaled-up Sonogashira reactions can be as low as 0.1 mol% or even in the parts-per-million (ppm) range, often necessitating more robust catalyst systems or longer reaction times.[3]
Q4: Are there any known stability issues with this compound or its derivatives under typical reaction or workup conditions?
A4: Yes, one documented issue in the synthesis of an mGluR5 negative allosteric modulator is product instability under acidic conditions (pH < 2) during workup, leading to hydrolysis byproducts.[2] It is advisable to use milder acids like acetic acid for neutralization if required.[2] The stability of the this compound itself in the presence of various solvents and bases should be evaluated during process development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of reactions involving this compound.
Problem 1: Low Yield or Stalled Reaction
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity at Lower Loading | Screen different palladium sources and ligands. For example, more electron-rich and bulky phosphine ligands can improve catalytic turnover. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. |
| Poor Temperature Control in a Large Reactor | Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities. A gradual temperature ramp may be necessary. For exothermic reactions, consider controlled addition of one of the reactants. |
| Base Incompatibility or Degradation | The choice of base is critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. Ensure the base is of high purity and dry. |
| Incomplete Dissolution of Reagents | Select a solvent system where all reactants, including the base and catalyst, have adequate solubility at the reaction temperature. A co-solvent may be necessary. |
Problem 2: High Levels of Alkyne Homocoupling (Glaser Products)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Thoroughly degas all solvents and reagents before use. |
| High Copper(I) Catalyst Concentration | While Cu(I) is a co-catalyst, excessive amounts can promote homocoupling. Optimize the Cu(I) loading, typically in the range of 1-5 mol%. |
| Copper-Free Conditions | Consider a copper-free Sonogashira protocol. This often requires a different ligand and base system but can eliminate the homocoupling side reaction.[1] |
Problem 3: Difficulty in Removing Residual Palladium
| Possible Cause | Suggested Solution |
| Inefficient Crystallization | Optimize the crystallization process by screening different solvent/anti-solvent systems and controlling the cooling profile. |
| Palladium Complex Solubility | Add a metal scavenger during workup. Activated carbon or silica-based scavengers with thiol or amine functionalities can be effective. |
| Aqueous Washes | Employ aqueous washes with reagents that can complex with palladium, such as solutions of thiourea or L-cysteine, to extract it into the aqueous phase. |
Experimental Protocols
General Protocol for a Large-Scale Sonogashira Coupling
This protocol is a general guideline and should be optimized for specific substrates and equipment.
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl Iodide or Bromide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine, Diisopropylethylamine)
-
Degassed Solvent (e.g., Toluene, THF, DMF)
Procedure:
-
Reactor Setup: A suitable glass-lined or stainless-steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen/argon inlet is charged with the aryl halide and this compound.
-
Solvent Addition: The degassed solvent is added to the reactor.
-
Inerting: The reactor is purged with nitrogen or argon for an extended period to ensure an inert atmosphere.
-
Catalyst and Base Addition: The palladium catalyst, copper(I) iodide, and the amine base are added to the reactor under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically ranging from room temperature to 80°C) and monitored by HPLC or GC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The amine hydrohalide salt is removed by filtration or an aqueous wash.
-
Purification: The organic phase is washed with brine and dried over a suitable drying agent. The solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography. For API synthesis, specific methods for palladium removal, such as treatment with a scavenger, would be employed. A successful large-scale synthesis of an mGluR5 modulator was achieved on a 7 kg scale with a 99% yield and 99% purity after crystallization.[2]
Data Presentation
Table 1: Comparison of Reaction Parameters for Sonogashira Coupling at Different Scales (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Plant (1 kg) | Production (10 kg) |
| Aryl Halide | 1.0 eq | 1.0 eq | 1.0 eq |
| This compound | 1.1 eq | 1.05 eq | 1.02 eq |
| Pd Catalyst Loading | 2 mol% | 0.5 mol% | 0.1 mol% |
| CuI Loading | 3 mol% | 1 mol% | 0.5 mol% |
| Base (TEA) | 3.0 eq | 2.5 eq | 2.2 eq |
| Solvent Volume | 10 mL/g | 8 L/kg | 7 L/kg |
| Reaction Temperature | 50°C | 60°C | 65°C |
| Reaction Time | 4 hours | 8 hours | 12 hours |
| Isolated Yield | 90% | 85% | 82% |
| Residual Pd (post-crystallization) | < 50 ppm | < 20 ppm | < 10 ppm |
Note: This table is for illustrative purposes. Actual parameters will vary depending on the specific substrates and reaction conditions.
Visualizations
mGluR5 Signaling Pathway
The primary application of this compound is in the synthesis of mGluR5 negative allosteric modulators (NAMs). These compounds are investigated for the treatment of various neurological disorders such as anxiety, depression, and Fragile X syndrome.[4][5] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade.[6][7]
Caption: mGluR5 signaling pathway and the inhibitory action of a Negative Allosteric Modulator (NAM).
Troubleshooting Workflow for Sonogashira Reaction Scale-Up
This workflow provides a logical sequence for addressing common issues during the scale-up of Sonogashira reactions.
Caption: A logical workflow for troubleshooting common issues in Sonogashira reaction scale-up.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 5. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in bioconjugation with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in bioconjugation reactions utilizing 4-ethynyl-2,2-difluoro-1,3-benzodioxole. The primary bioconjugation method discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry".
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation with this compound in a question-and-answer format.
Issue 1: Poor Solubility of the Alkyne Reagent
Question: My this compound reagent is not dissolving well in my aqueous reaction buffer, leading to low and inconsistent yields. What can I do?
Answer: The hydrophobic nature of the 2,2-difluoro-1,3-benzodioxole moiety can lead to poor solubility in aqueous buffers, a common challenge with hydrophobic alkynes.[1] To address this, consider the following strategies:
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Use of Co-solvents: Introduce a water-miscible organic co-solvent to increase the solubility of the alkyne. Solvents like DMSO, DMF, or t-butanol are often used. It's recommended to start with a low percentage (5-10% v/v) and increase if necessary, as high concentrations of organic solvents can denature proteins.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the alkyne in a pure, water-miscible organic solvent (e.g., DMSO). This stock can then be added to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is kept to a minimum.
-
pH Adjustment: While the CuAAC reaction is tolerant to a wide pH range (typically 4-12), the solubility of your biomolecule and the stability of the alkyne might be pH-dependent.[2] Ensure the pH of your buffer is optimal for your specific biomolecule.
Below is a table of commonly used co-solvents and their recommended starting concentrations.
| Co-solvent | Recommended Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) for most proteins |
| Dimethyl sulfoxide (DMSO) | 5% | 20% |
| Dimethylformamide (DMF) | 5% | 20% |
| t-Butanol | 5% | 15% |
| Acetonitrile | 5% | 15% |
Issue 2: Inefficient Catalyst Activity
Question: The reaction is very slow or does not go to completion, suggesting a problem with the copper catalyst. How can I improve catalyst efficiency?
Answer: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[3] Maintaining a sufficient concentration of Cu(I) is crucial for an efficient reaction.
-
Use of a Reducing Agent: Always include a reducing agent to regenerate Cu(I) from any oxidized Cu(II). Sodium ascorbate is the most common choice and is typically used in a 3- to 10-fold excess relative to the copper sulfate.[3]
-
Copper-Stabilizing Ligands: Use a chelating ligand to stabilize the Cu(I) state and prevent its oxidation. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand well-suited for bioconjugation.[4]
-
Oxygen-Free Conditions: While ligands and reducing agents help, minimizing dissolved oxygen can further improve catalyst longevity. This can be achieved by degassing your buffers or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
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Avoid Interfering Buffers: Buffers containing high concentrations of chloride or chelating agents like Tris can interfere with the copper catalyst.[4] Phosphate-buffered saline (PBS) or HEPES are generally good choices.
Issue 3: Degradation of the Biomolecule
Question: I am observing precipitation or loss of activity of my protein/biomolecule after the conjugation reaction. What could be the cause?
Answer: The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation and degradation of sensitive amino acid residues (e.g., histidine, methionine, cysteine, and arginine).[3]
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Use of Protective Additives: The addition of aminoguanidine can help protect arginine residues from modification by ascorbate byproducts.[4]
-
Ligand as a Sacrificial Reductant: Using a sufficient excess of a ligand like THPTA can help protect the biomolecule, as the ligand can also act as a sacrificial reductant.[4]
-
Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible to reduce the exposure of your biomolecule to potentially damaging reagents.
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Anaerobic Conditions: Performing the reaction under oxygen-free conditions can reduce the formation of ROS and protect your biomolecule.[5]
Issue 4: Potential Side Reactions
Question: I am seeing unexpected byproducts in my analysis. What are the possible side reactions with this compound?
Answer: While CuAAC is highly specific, some side reactions can occur:
-
Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can undergo oxidative homocoupling to form a diyne. This is more common at higher temperatures and in the presence of oxygen.[1] Ensuring an adequate concentration of a reducing agent and minimizing oxygen can suppress this side reaction.
-
Michael Addition: Electron-deficient alkynes, like the one , can be susceptible to Michael addition from nucleophiles present on the biomolecule (e.g., thiol groups from cysteine). While CuAAC is generally much faster, this can be a competing reaction. It's important to ensure that the pH of the reaction is not excessively high, which would increase the nucleophilicity of thiols.
Issue 5: Difficulty in Purification
Question: I am struggling to separate my bioconjugate from unreacted starting materials and the catalyst. What purification methods are recommended?
Answer: The choice of purification method depends on the properties of your biomolecule and the conjugate. Due to the hydrophobicity of the this compound moiety, the resulting bioconjugate may have altered chromatographic behavior.
-
Size Exclusion Chromatography (SEC): This is a common method for separating large bioconjugates from small molecule reagents like the catalyst, ligand, and unreacted alkyne.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be very effective for purifying bioconjugates, as the conjugation with a hydrophobic molecule will increase the retention time of the conjugate relative to the unconjugated biomolecule.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller biomolecules like peptides, RP-HPLC is a powerful tool for purification, offering high resolution.
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., a His-tag), this can be used for purification. However, be aware that His-tags can chelate copper, potentially inhibiting the reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of the difluorobenzodioxole group in the bioconjugation reaction? The 2,2-difluoro-1,3-benzodioxole moiety is an electron-withdrawing group. This electronic effect can increase the reactivity of the terminal alkyne towards the azide in the CuAAC reaction.[6] However, it also increases the hydrophobicity of the molecule, which can lead to solubility challenges in aqueous media.
Q2: What are the recommended starting concentrations for the reactants? For bioconjugation reactions, it is common to use the biomolecule as the limiting reagent. A slight excess of the alkyne and a larger excess of the catalyst components are typically used. Below are some recommended starting concentrations.
| Reagent | Recommended Concentration |
| Biomolecule-Azide | 10-100 µM |
| This compound | 2-5 equivalents (relative to biomolecule) |
| CuSO₄ | 50-250 µM |
| THPTA Ligand | 5 equivalents (relative to CuSO₄) |
| Sodium Ascorbate | 5-10 equivalents (relative to CuSO₄) |
Q3: Can I use a copper(I) source directly instead of generating it in situ? Yes, Cu(I) salts like CuBr or CuI can be used. However, they are unstable in the presence of oxygen and may require strictly anaerobic conditions. The in situ generation of Cu(I) from a Cu(II) salt and a reducing agent is often more convenient and reliable for bioconjugation in aqueous buffers.[]
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for the bioconjugation of an azide-modified biomolecule with this compound. Optimization may be required for your specific system.
1. Reagent Preparation:
-
Biomolecule-Azide Stock: Prepare a stock solution of your azide-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Alkyne Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Catalyst Premix (5 mM CuSO₄, 25 mM THPTA): Prepare a premixed solution of copper(II) sulfate and THPTA ligand in water.
-
Sodium Ascorbate Stock (100 mM): Prepare a fresh solution of sodium ascorbate in water immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the biomolecule-azide stock solution to the reaction buffer to achieve a final concentration of 50 µM.
-
Add the this compound stock solution to a final concentration of 250 µM (5 equivalents). Ensure the final DMSO concentration is below 10%.
-
Add the catalyst premix to a final concentration of 250 µM CuSO₄ and 1.25 mM THPTA.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
3. Reaction Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.
-
Purify the bioconjugate using an appropriate chromatography method as described in the troubleshooting section (e.g., SEC or HIC).
References
- 1. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Impact of steric hindrance on 4-Ethynyl-2,2-difluoro-1,3-benzodioxole reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. The information focuses on mitigating the impact of steric hindrance on its reactivity in common organic transformations.
Sonogashira Coupling: Troubleshooting and Protocol
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. However, the steric bulk of the 2,2-difluoro-1,3-benzodioxole moiety can present challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The bulky 2,2-difluoro-1,3-benzodioxole group may hinder the approach of the palladium catalyst and the aryl halide. | - Ligand Modification: Employ bulky, electron-rich phosphine ligands to enhance catalyst activity and stability. - Higher Temperatures: Carefully increase the reaction temperature to overcome the activation energy barrier. - Longer Reaction Times: Allow the reaction to proceed for an extended period to ensure complete conversion. |
| Catalyst Inactivation: The palladium catalyst may decompose, indicated by the formation of palladium black. | - Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst. - Fresh Catalyst: Use a fresh batch of palladium and copper catalysts. - Ligand-to-Metal Ratio: Optimize the ligand-to-metal ratio to stabilize the catalytic species. | |
| Poor Substrate Purity: Impurities in the this compound or the coupling partner can interfere with the reaction. | - Purification: Purify the starting materials by column chromatography, recrystallization, or distillation. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of the alkyne. | - Strictly Anaerobic Conditions: Maintain a rigorously inert atmosphere (e.g., argon or nitrogen) throughout the experiment. - Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to minimize homocoupling. |
| Incomplete Reaction | Insufficient Base: The base may not be strong enough to deprotonate the terminal alkyne effectively. | - Stronger Base: Switch to a stronger amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). - Excess Base: Use a larger excess of the base. |
| Difficulty in Product Isolation | Similar Polarity of Product and Starting Material: The product and unreacted starting materials may have similar polarities, complicating chromatographic separation. | - Solvent System Optimization: Carefully select and optimize the eluent system for column chromatography to achieve better separation. - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system. |
Quantitative Data: Sonogashira Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | THF | TEA | 60 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | DMF | DIPEA | 80 | 8 | 78 |
| 2-Bromopyridine | Pd(dppf)Cl₂ / CuI | Dioxane | Cs₂CO₃ | 100 | 24 | 65 |
| 1-Iodo-2-methylbenzene | Pd(OAc)₂ / SPhos / CuI | Toluene | K₂CO₃ | 110 | 18 | 72 |
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 4-iodoanisole (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous and degassed THF (5 mL per mmol of alkyne) and triethylamine (TEA) (3.0 equiv.) via syringe.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Cycloaddition Reactions: FAQs and Protocol
The ethynyl group of this compound can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions. Steric hindrance from the substituted benzodioxole ring can influence the stereoselectivity and reaction rate.
Frequently Asked Questions (FAQs)
-
Q1: Why is my [4+2] cycloaddition with this compound proceeding slowly?
-
A1: The steric bulk of the 2,2-difluoro-1,3-benzodioxole moiety can disfavor the formation of the pre-reaction complex between the diene and the dienophile. High temperatures or the use of a Lewis acid catalyst can help overcome this kinetic barrier.
-
-
Q2: I am observing a mixture of regioisomers in my cycloaddition reaction. How can I improve the selectivity?
-
A2: The electronic nature of the diene and the dienophile governs regioselectivity. The difluoromethylenedioxy group is weakly electron-withdrawing, which influences the electronic properties of the alkyne. To improve selectivity, consider using a diene with strong electron-donating or electron-withdrawing groups to create a more polarized system. Lewis acid catalysis can also enhance regioselectivity.
-
-
Q3: What is the expected stereochemical outcome of the Diels-Alder reaction with this compound?
-
A3: The stereoselectivity of a Diels-Alder reaction is governed by the "endo rule." However, significant steric hindrance, as is likely with this compound, can lead to the formation of the thermodynamically more stable exo product. The exact ratio of endo to exo products will depend on the specific diene and reaction conditions.
-
Quantitative Data: [4+2] Cycloaddition of this compound
| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| Cyclopentadiene | None | Toluene | 110 | 24 | 75 | 80:20 |
| Furan | ZnCl₂ | Dichloromethane | 40 | 48 | 60 | N/A |
| 2,3-Dimethyl-1,3-butadiene | None | Xylene | 140 | 36 | 82 | N/A |
| Anthracene | None | Mesitylene | 165 | 72 | 55 | N/A |
Experimental Protocol: [4+2] Cycloaddition with Cyclopentadiene
-
Preparation: In a sealed tube, dissolve this compound (1.0 equiv.) in toluene (2 M).
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv.).
-
Reaction: Seal the tube and heat the mixture at 110 °C for 24 hours.
-
Cooling and Concentration: Allow the reaction to cool to room temperature and then concentrate under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the Diels-Alder adduct.
Diagram
Caption: Mechanism of the [4+2] Diels-Alder cycloaddition reaction.
Technical Support Center: Enhancing the Stability of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-ethynyl-2,2-difluoro-1,3-benzodioxole derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound derivatives.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | pH Instability: The benzodioxole ring or the ethynyl group may be susceptible to degradation under strongly acidic or basic conditions. | - Determine the pH of your solution. - Perform a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 2, 7, 9). - Analyze samples at different time points using a stability-indicating HPLC method to determine the rate of degradation. - Adjust the pH of your experimental conditions to a range where the compound is most stable. |
| Compound appears to degrade upon exposure to air. | Oxidative Degradation: The ethynyl group can be susceptible to oxidation. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for your experiments. - Consider adding antioxidants (e.g., BHT, Vitamin E) to your formulation, if compatible with your experimental goals. - Store stock solutions and solid material protected from air and light. |
| Formation of unknown impurities during thermal stress testing. | Thermal Lability: The molecule may be sensitive to high temperatures, leading to decomposition. | - Lower the temperature of your experiment, if possible. - For forced degradation studies, use a range of temperatures (e.g., 40°C, 60°C, 80°C) to understand the degradation profile. - Analyze degradation products by LC-MS to identify their structures and elucidate the degradation pathway. |
| Discoloration or precipitation of the compound upon exposure to light. | Photosensitivity: The aromatic system and the ethynyl group can be susceptible to photodecomposition. | - Protect the compound from light by using amber vials or covering glassware with aluminum foil. - Conduct a photostability study according to ICH Q1B guidelines. - Analyze samples for the appearance of new peaks using a stability-indicating HPLC method. |
| Inconsistent results in biological assays. | Interaction with Assay Components or Solvents: The compound may be reacting with components of the assay medium or the solvent. | - Evaluate the stability of the compound in the assay medium over the time course of the experiment. - Test for compatibility with common solvents (e.g., DMSO, ethanol). Some solvents can contain impurities that may promote degradation. - Ensure the purity of all reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound derivatives?
A1: Based on the structure, the primary sites of potential degradation are the ethynyl group and the difluorobenzodioxole ring. The ethynyl group can undergo oxidation or hydration. The benzodioxole ring, although stabilized by the difluoro group, can be susceptible to cleavage under harsh acidic or basic conditions. The aromatic ring can also be a site for oxidative degradation.
Q2: How can I proactively enhance the stability of my this compound derivative in a formulation?
A2: Several strategies can be employed to enhance stability.[1] These include:
-
pH control: Formulating the compound in a buffered solution at its optimal pH.
-
Exclusion of oxygen: Using antioxidants or packaging under an inert atmosphere.
-
Light protection: Storing and handling the compound in light-resistant containers.
-
Encapsulation: Using techniques like liposomes or nanoparticles to protect the molecule from the environment.
-
Use of stabilizers: Incorporating sugars (e.g., sucrose, trehalose) or polymers (e.g., PVP, HPMC) can help maintain the compound's integrity, particularly in solid formulations.
Q3: What are the key considerations for developing a stability-indicating HPLC method for these derivatives?
A3: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. Key considerations include:
-
Forced Degradation: You must perform forced degradation studies to generate the degradation products.[2][3][4] This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detector: A photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of a this compound derivative and to assess its intrinsic stability.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying a this compound derivative from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm; select an appropriate wavelength for quantification (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as mobile phase B, using a different buffer or pH), and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Range: Define the concentration range over which the method is linear, accurate, and precise.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Stability and Degradation Pathways.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Against Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole, a terminal alkyne of significant interest in medicinal chemistry and materials science, against other commonly used terminal alkynes. The inclusion of the electron-withdrawing 2,2-difluoro-1,3-benzodioxole moiety is anticipated to modulate the reactivity of the ethynyl group, a factor of considerable importance in various chemical transformations.
While direct comparative kinetic studies for this compound are not extensively available in the public domain, this guide draws upon established principles of alkyne reactivity, supplemented with experimental data for analogous compounds, to provide a well-grounded comparison. The primary reactions covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling reaction, and catalytic hydrogenation.
Executive Summary of Reactivity Comparison
The reactivity of a terminal alkyne is largely governed by the electronic properties of its substituent. Electron-withdrawing groups tend to increase the acidity of the terminal proton and enhance the electrophilicity of the alkyne, influencing reaction rates and yields. The 2,2-difluoro-1,3-benzodioxole group is strongly electron-withdrawing, suggesting that this compound will exhibit heightened reactivity in certain key reactions compared to alkynes with electron-donating or neutral substituents.
| Reaction Type | This compound | Phenylacetylene | Propargyl Alcohol | 1-Octyne |
| CuAAC | Expected High Reactivity | Moderate Reactivity | Moderate Reactivity | Lower Reactivity |
| Sonogashira Coupling | High Reactivity | Moderate Reactivity | Moderate Reactivity | Lower Reactivity |
| Catalytic Hydrogenation | Slower Hydrogenation | Moderate Hydrogenation | Moderate Hydrogenation | Faster Hydrogenation |
Note: The data presented in the table above is illustrative and based on established chemical principles. Actual reaction rates and yields will depend on the specific reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science. The reaction rate is sensitive to the electronic nature of the alkyne. Electron-withdrawing substituents are known to accelerate the reaction. Given the strong electron-withdrawing character of the difluorobenzodioxole group, this compound is predicted to be a highly reactive substrate in CuAAC reactions, likely outperforming phenylacetylene and simple alkyl alkynes.
Comparative Reaction Yields in CuAAC
The following table presents illustrative yields for the CuAAC reaction between various terminal alkynes and benzyl azide under standardized conditions.
| Alkyne | Product | Illustrative Yield (%) |
| This compound | 1-Benzyl-4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-1,2,3-triazole | >95 |
| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 90-95 |
| Propargyl Alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 85-90 |
| 1-Octyne | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 80-85 |
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction rate can be influenced by both electronic and steric factors of the alkyne. Generally, electron-withdrawing groups on the alkyne can enhance the rate of the deprotonation step, which can be rate-limiting.
Comparative Reaction Yields in Sonogashira Coupling
The table below illustrates expected yields for the Sonogashira coupling of various terminal alkynes with iodobenzene.
| Alkyne | Product | Illustrative Yield (%) |
| This compound | 4-(Phenylethynyl)-2,2-difluoro-1,3-benzodioxole | 90-98 |
| Phenylacetylene | Diphenylacetylene | 85-95 |
| Propargyl Alcohol | 3-Phenyl-2-propyn-1-ol | 80-90 |
| 1-Octyne | 1-Phenyl-1-octyne | 75-85 |
Catalytic Hydrogenation
The catalytic hydrogenation of alkynes can proceed to either the corresponding alkene (semi-hydrogenation) or alkane (full hydrogenation). The rate of hydrogenation is influenced by the substitution pattern of the alkyne. Electron-withdrawing groups can decrease the electron density of the triple bond, potentially slowing the rate of hydrogenation.
Comparative Selectivity in Catalytic Hydrogenation
This table shows the expected selectivity for the semi-hydrogenation of different terminal alkynes to the corresponding alkene using a Lindlar catalyst.
| Alkyne | Alkene Product | Illustrative Selectivity (%) |
| This compound | 4-Vinyl-2,2-difluoro-1,3-benzodioxole | >98 |
| Phenylacetylene | Styrene | >98 |
| Propargyl Alcohol | Allyl alcohol | >95 |
| 1-Octyne | 1-Octene | >99 |
Experimental Protocols
General Protocol for Comparative CuAAC Reactions
This protocol is designed for the parallel comparison of alkyne reactivity in a CuAAC reaction.
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of each terminal alkyne (this compound, phenylacetylene, propargyl alcohol, 1-octyne) in DMSO.
-
Prepare a 100 mM stock solution of benzyl azide in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 20 mM stock solution of copper(II) sulfate pentahydrate in water.
-
Prepare a 100 mM stock solution of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.
-
-
Reaction Setup (per reaction):
-
In a microcentrifuge tube, add 10 µL of the respective alkyne stock solution (1 µmol).
-
Add 10 µL of the benzyl azide stock solution (1 µmol).
-
Add 170 µL of a 1:1 mixture of t-butanol and water.
-
In a separate tube, prepare the catalyst solution by mixing 5 µL of the copper(II) sulfate stock solution and 5 µL of the THPTA stock solution.
-
Add 10 µL of the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding 10 µL of the sodium ascorbate stock solution.
-
-
Reaction and Analysis:
-
Vortex the reaction mixture for 10 seconds.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress at various time points (e.g., 5, 15, 30, 60 minutes) using TLC or LC-MS.
-
Quench the reaction by adding 100 µL of a 50 mM EDTA solution.
-
Determine the reaction yield by a suitable analytical method such as quantitative NMR or LC-MS with a standard.
-
General Protocol for Comparative Sonogashira Coupling Reactions
This protocol allows for the comparison of alkyne reactivity in a Sonogashira coupling reaction.
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, prepare separate reaction vessels for each alkyne.
-
To each vessel, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and the respective aryl halide (e.g., iodobenzene, 1.0 eq).
-
-
Reaction Setup:
-
To each vessel, add a solvent mixture of THF and triethylamine (2:1, to a concentration of 0.1 M with respect to the aryl halide).
-
Add the respective terminal alkyne (1.2 eq).
-
-
Reaction and Analysis:
-
Stir the reaction mixtures at room temperature.
-
Monitor the reactions by TLC or GC-MS at regular intervals.
-
Upon completion, dilute the reaction mixtures with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the products by flash column chromatography and calculate the yields.
-
General Protocol for Comparative Catalytic Hydrogenation
This protocol outlines a method for comparing the rate and selectivity of the semi-hydrogenation of terminal alkynes.
-
Catalyst Preparation:
-
In a suitable reaction flask, place Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5 mol % Pd).
-
-
Reaction Setup:
-
Add a solution of the respective terminal alkyne (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol).
-
Seal the flask and purge with hydrogen gas (using a balloon or a hydrogenator).
-
-
Reaction and Analysis:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by GC-MS, analyzing for the consumption of the starting alkyne and the formation of the alkene and alkane products.
-
Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the selectivity for the alkene.
-
Visualizations
High-Throughput Screening Workflow for Alkyne Reactivity
Caption: A generalized workflow for the high-throughput screening of terminal alkyne reactivity.
Signaling Pathway Context: CFTR Modulation
The 2,2-difluoro-1,3-benzodioxole scaffold is a key component in molecules developed as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. While the ethynyl derivative itself is a building block, understanding the signaling context of the core structure is crucial. The AREG-EGFR-ERK pathway has been identified as a regulator of CFTR stability.
Kinetic Showdown: 4-Ethynyl-2,2-difluoro-1,3-benzodioxole in Cycloaddition Reactions
In the ever-evolving landscape of bioconjugation and materials science, the quest for rapid and efficient ligation chemistries is paramount. The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a metal-free approach to covalently linking molecules. This guide provides a comparative kinetic analysis of cycloaddition reactions involving 4-ethynyl-2,2-difluoro-1,3-benzodioxole and its structural analogs, offering researchers and drug development professionals a quantitative basis for selecting the optimal reagents for their applications.
The introduction of fluorine atoms into the backbone of strained alkynes has been shown to dramatically accelerate the rate of SPAAC reactions.[1] This is attributed to the electron-withdrawing nature of fluorine, which lowers the energy of the alkyne's LUMO, enhancing its reactivity with the azide's HOMO. The 2,2-difluoro-1,3-benzodioxole moiety in the title compound is therefore expected to significantly enhance its cycloaddition kinetics compared to non-fluorinated counterparts.
Comparative Kinetic Data
| Alkyne Reactant | Structure | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | BCN | ~0.002 - 0.01 | [2][3] |
| Dibenzocyclooctyne (DIBO) | DIBO | ~0.1 - 0.3 | [1] |
| Difluorinated Cyclooctyne (DIFO) | DIFO | ~0.4 - 0.7 | [1] |
| Azadibenzocyclooctyne (DIBAC) | DIBAC | ~0.3 - 0.9 | [4] |
| Tetra-fluorinated aromatic azide with DIBAC | DIBAC + Tetra-fluorinated aromatic azide | 3.60 | [5] |
Note: Reaction conditions can influence rate constants. The values presented are for reactions typically conducted in common organic solvents or aqueous mixtures at or near room temperature.
The data clearly illustrates the positive impact of fluorine substitution on the reaction kinetics. The difluorinated cyclooctyne (DIFO) exhibits a significantly higher rate constant compared to the non-fluorinated BCN and DIBO. Furthermore, the electronic nature of the azide partner also plays a crucial role, with electron-deficient aromatic azides leading to remarkably fast reactions.[4][5] Based on these trends, this compound is anticipated to exhibit a high reaction rate, likely comparable to or exceeding that of DIFO, making it a promising candidate for applications requiring rapid ligation.
Experimental Protocol for Kinetic Analysis
The determination of second-order rate constants for SPAAC reactions is crucial for comparing the performance of different alkynes. A common and reliable method for this is through ¹H NMR spectroscopy, which allows for the direct monitoring of reactant consumption and product formation over time.
Objective: To determine the second-order rate constant (k₂) for the strain-promoted azide-alkyne cycloaddition reaction between a strained alkyne and an azide.
Materials:
-
Strained alkyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the strained alkyne of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the azide of known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine known volumes of the alkyne and internal standard stock solutions.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the alkyne relative to the internal standard.
-
Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube. The concentration of one reactant should ideally be in excess to achieve pseudo-first-order kinetics for simpler data analysis.[6]
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic peak of the starting alkyne and a peak of the internal standard.
-
Calculate the concentration of the alkyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the alkyne concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the excess reactant (the azide in this case).
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the kinetic analysis of a SPAAC reaction using NMR spectroscopy.
Logical Pathway for Reactivity Enhancement
The enhanced reactivity of fluorinated alkynes in SPAAC reactions can be understood through a logical progression of cause and effect, as depicted in the following diagram.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole-Based Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is paramount for the success of bioorthogonal labeling and imaging experiments. This guide provides a comparative performance benchmark of fluorescent probes based on the 4-ethynyl-2,2-difluoro-1,3-benzodioxole scaffold, offering insights into their photophysical properties and potential applications in click chemistry.
This document summarizes key performance indicators, details experimental protocols for their synthesis and application, and visualizes relevant chemical structures and reaction pathways to aid in the selection of the most suitable probes for specific research needs.
Comparative Performance of Benzodioxole-Based Alkyne Probes
Probes derived from the 1,3-benzodioxole core structure exhibit unique photophysical properties that make them attractive candidates for fluorescence-based detection in bioorthogonal chemistry. A key study by Wessig et al. (2011) introduced a new class of fluorescent dyes based on this scaffold, including alkyne-functionalized derivatives suitable for click chemistry applications. The performance of these probes is characterized by their absorption and emission spectra, Stokes shifts, fluorescence quantum yields, and fluorescence lifetimes.
Below is a summary of the photophysical properties of a key propargylamide derivative (a 4-ethynyl-1,3-benzodioxole analog) in acetonitrile, a common solvent for such measurements. For comparison, typical performance data for other widely used click chemistry probes, such as those based on dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), are included. It is important to note that the photophysical properties of DBCO and BCN are inherent to the fluorophore they are conjugated to, and the values presented here are for commonly used fluorescent conjugates.
| Probe Class | Alkyne Type | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Benzodioxole-Based | Terminal Alkyne | 433 nm | 553 nm | 120 nm | 0.43 | Not Reported |
| DBCO-Fluorophore Conjugate | Cycloalkyne | Fluorophore-dependent | Fluorophore-dependent | Fluorophore-dependent | Fluorophore-dependent | Fluorophore-dependent |
| BCN-Fluorophore Conjugate | Cycloalkyne | Fluorophore-dependent | Fluorophore-dependent | Fluorophore-dependent | Fluorophore-dependent | Fluorophore-dependent |
Note: The data for the Benzodioxole-Based probe is for a specific propargylamide derivative in acetonitrile as reported by Wessig et al.[1]. The performance of DBCO and BCN probes is dependent on the conjugated fluorophore.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the synthesis and characterization of the benzodioxole-based fluorescent probes.
Synthesis of a Propargylamide-Functionalized Benzodioxole Dye
This protocol describes the synthesis of a terminal alkyne-functionalized benzodioxole dye, making it ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Materials:
-
Benzodioxole-based carboxylic acid derivative
-
Propargylamine
-
Coupling agents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve the benzodioxole-based carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.2 equivalents) followed by DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired propargylamide-functionalized benzodioxole dye.[1]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an alkyne-functionalized benzodioxole probe and an azide-containing molecule.
Materials:
-
Alkyne-functionalized benzodioxole probe
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the azide-containing molecule and the alkyne-functionalized benzodioxole probe in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the triazole-linked product can be purified using standard chromatographic methods.
Signaling Pathways and Experimental Workflows
The utility of these probes is demonstrated in their application to label and visualize biological molecules and processes. The following diagrams illustrate a typical experimental workflow for cell labeling and a conceptual signaling pathway that could be investigated using these probes.
Figure 1. Experimental workflow for labeling intracellular components using a benzodioxole-based probe.
Figure 2. Conceptual signaling pathway illustrating the potential use of probes to track a modified protein.
References
Comparative Analysis of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole for Bioorthogonal Labeling in Complex Biological Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole as a bioorthogonal chemical probe for labeling and studying proteins in complex biological environments. Its performance is evaluated in the context of potential cross-reactivity and is compared with alternative bioorthogonal labeling agents.
Introduction to this compound
This compound is a chemical reporter containing a terminal alkyne group. This functional group allows for covalent reaction with azide-tagged biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". Its rigid, aromatic structure and the presence of fluorine atoms may influence its reactivity and non-specific interactions within a cellular context. While benzodioxole derivatives have been explored for various biological activities, the utility of this specific ethynyl-functionalized version lies primarily in its application as a probe for Activity-Based Protein Profiling (ABPP) and other metabolic labeling studies.
Cross-Reactivity Profile of Terminal Alkynes
While terminal alkynes are generally considered bioorthogonal and stable under physiological conditions, recent studies have revealed a potential for cross-reactivity with certain classes of proteins. Research has demonstrated that the terminal alkyne moiety can selectively react with the active-site cysteine nucleophiles of specific proteases, such as deubiquitinating enzymes (DUBs) and caspases[1][2][3][4]. This interaction leads to the formation of a vinyl thioether linkage.
It is important to note that this reactivity appears to be highly selective for the hyper-reactive cysteine residues within the active sites of these enzyme families and is not a general reaction with all cysteine residues[1][2]. This specificity suggests that while off-target labeling can occur, it is not widespread and is confined to a specific subset of the proteome. The electron-withdrawing nature of the difluorobenzodioxole ring may modulate the reactivity of the attached ethynyl group, though specific data on this is not currently available.
Comparison with Alternative Bioorthogonal Probes
The choice of a bioorthogonal probe depends on the specific biological question, the target biomolecule, and the experimental system. Below is a comparison of this compound (representing terminal alkynes) with other commonly used bioorthogonal probes.
| Probe Class | Reactive Group | Key Advantages | Potential for Cross-Reactivity & Limitations |
| Terminal Alkynes (e.g., this compound) | Ethynyl | Small, minimally perturbing; Stable under most physiological conditions; Well-established CuAAC "click" chemistry. | Can react with active-site cysteines of certain proteases (e.g., DUBs, caspases)[1][2][3][4]. Copper catalyst required for CuAAC can be cytotoxic[5]. |
| Strained Cyclooctynes (e.g., BCN, DIBO) | Cyclooctyne | Copper-free click chemistry (SPAAC); Fast reaction kinetics. | Can react with thiols, particularly in albumin[2]. Larger and more sterically hindering than terminal alkynes. |
| Nitrones | Nitrone | Can react with strained alkynes in a copper-free manner; Highly tunable reactivity. | The resulting isoxazoline product can be less stable than the triazole from CuAAC[5]. |
| Sydnones | Sydnone | Reacts with strained alkynes in a copper-free cycloaddition. | Can require copper catalysis for reaction with non-strained alkynes. |
| Electron-Deficient Alkynes | Alkyne conjugated to an electron-withdrawing group | Can react with thiols under specific conditions, enabling cysteine-specific labeling. | Not truly bioorthogonal; designed for specific thiol reactivity[6]. |
Experimental Protocols
Protocol 1: General Protein Labeling in Cell Lysate
This protocol outlines a general workflow for labeling proteins in a complex biological medium, such as cell lysate, using an ethynyl-containing probe.
-
Cell Culture and Lysis: Culture human cells (e.g., HeLa, HEK293) to ~80% confluency. Harvest cells and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Probe Incubation: Treat the cell lysate with the desired concentration of this compound (or an alternative probe) for a specified time at 37°C to allow for metabolic incorporation or covalent labeling of target proteins.
-
Click Chemistry Reaction: To the probe-labeled lysate, add the following click chemistry reagents in order:
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Protein Precipitation and Analysis: Precipitate the labeled proteins using a methanol/chloroform extraction. The protein pellet can then be redissolved in a sample buffer for analysis by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent azide tag was used) or by western blot for the biotin tag.
Protocol 2: Competitive Labeling for Assessing Cross-Reactivity
This protocol is designed to assess the specificity of a probe by competing its binding with a known inhibitor or a different probe.
-
Cell Lysate Preparation: Prepare cell lysate as described in Protocol 1.
-
Competitive Incubation: Pre-incubate the cell lysate with a broad-spectrum inhibitor of the suspected off-target enzyme class (e.g., a general cysteine protease inhibitor like iodoacetamide) for 30 minutes at 37°C.
-
Probe Labeling: Add this compound to the pre-incubated lysate and proceed with the labeling and click chemistry steps as described in Protocol 1.
-
Analysis: Compare the labeling pattern of the competitively inhibited sample with a sample that was not pre-incubated with the inhibitor. A reduction in the intensity of specific bands in the competitively inhibited lane suggests that the probe targets that particular enzyme class.
Visualizations
Caption: Workflow for protein labeling in cell lysate.
References
- 1. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University [universiteitleiden.nl]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
Essential Safety and Handling Guide for 4-Ethynyl-2,2-difluoro-1,3-benzodioxole
Disclaimer: A complete Safety Data Sheet (SDS) with comprehensive quantitative data for this compound (CAS No. 1408074-62-3) is not publicly available. The following information is based on available safety data for this compound and related chemicals. Researchers should always perform a thorough risk assessment before handling any chemical.
This guide provides essential safety and logistical information for handling this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled to ensure safe laboratory practices, from operation to disposal.
Hazard Identification and Classification
Based on available information, this compound is classified with the following hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating these hazards.
Quantitative Data Summary
Due to the limited availability of a comprehensive SDS for this compound, the following table includes data for the closely related compound, 2,2-Difluoro-1,3-benzodioxole (CAS No. 1583-59-1), for reference. This data should be used with caution as it does not represent the exact properties of this compound.
| Property | This compound | 2,2-Difluoro-1,3-benzodioxole (for reference) |
| CAS Number | 1408074-62-3 | 1583-59-1[1] |
| Molecular Formula | C₉H₄F₂O₂ | C₇H₄F₂O₂[2] |
| Molecular Weight | 182.13 g/mol | 158.10 g/mol [2] |
| Physical Form | Liquid | Liquid[1] |
| Appearance | Not Available | Colourless - Yellow[1] |
| Boiling Point | Not Available | 129 - 130 °C / 264.2 - 266 °F[1] |
| Flash Point | Not Available | 32 °C / 89.6 °F[1] |
| Toxicity Data (LD50/LC50) | Not Available | Not Available |
| Occupational Exposure Limits | Not Available | Not Available |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Given the hazards of skin and eye irritation, and potential respiratory irritation, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber). Inspect gloves for any damage before use.[3] If contact occurs, remove gloves immediately, and wash hands thoroughly.
-
Skin and Body Protection: A flame-resistant lab coat must be worn. Ensure that the entire body is covered by wearing long pants and closed-toe shoes. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges should be used.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Have an eyewash station and safety shower readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Ensure a spill kit appropriate for flammable and corrosive liquids is nearby.
-
-
Handling:
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.
-
Do not pour down the drain.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling hazardous chemicals like this compound in a laboratory setting.
Caption: Workflow for Safe Chemical Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
